Threo-sphingosine, (-)-

Protein Kinase C inhibition Signal transduction Lipid enzymology

L-threo-Sphingosine (CAS 25695-95-8) is the essential non-phosphorylatable sphingoid base for clean PKC pathway research. Unlike D-erythro-sphingosine, this L-threo isomer competitively inhibits sphingosine kinase without generating pro-survival S1P, eliminating confounding mitogenic signals. It preserves baseline SPT activity, making it ideal for ceramide biosynthesis studies. Choose L-threo-sphingosine when you need to dissect PKC-dependent mechanisms from S1P receptor-mediated effects with stereochemical precision.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
CAS No. 25695-95-8
Cat. No. B1663046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreo-sphingosine, (-)-
CAS25695-95-8
Synonyms2S-amino-4E-octadecene-1,3S-diol
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1
InChIKeyWWUZIQQURGPMPG-DNWQSSKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:10 mgSolvent:nonePurity:98+%Physical solid

L-threo-Sphingosine C-18 (CAS 25695-95-8) Procurement: What Scientific Buyers Need to Know


L-threo-Sphingosine C-18 (CAS 25695-95-8) is a synthetic sphingoid base with the systematic name (2S,3S,4E)-2-aminooctadec-4-ene-1,3-diol and molecular formula C18H37NO2 (MW 299.49) [1]. It is the L-threo stereoisomer of sphingosine, distinct from the naturally occurring D-erythro-sphingosine, with the trans (E) double bond between C4 and C5 and 2S,3S configuration at the chiral centers . Of the four possible sphingosine stereoisomers, only D-erythro-sphingosine occurs naturally; L-threo-sphingosine is a non-natural analog [2].

Why Generic Sphingosine Substitution Fails: L-threo-Sphingosine (CAS 25695-95-8) Stereochemistry Determines Functional Fate


Substituting L-threo-sphingosine with the natural D-erythro isomer or with the saturated analog L-threo-dihydrosphingosine (safingol) will yield fundamentally different experimental outcomes. The threo stereochemistry confers distinct properties: L-threo-sphingosine acts as a competitive inhibitor of sphingosine kinase (SphK) rather than a substrate, meaning it is not appreciably phosphorylated in vivo to sphingosine-1-phosphate (S1P) [1]. In contrast, erythro-isomers are efficient SphK substrates and generate S1P, a potent mitogenic and pro-survival signaling lipid [2]. Additionally, the presence of the 4,5-trans double bond in L-threo-sphingosine differentiates it from L-threo-dihydrosphingosine (safingol), which lacks this unsaturation and exhibits distinct metabolic routing and PKC inhibition profiles [3].

L-threo-Sphingosine C-18 (CAS 25695-95-8) vs. Erythro-Sphingosine: Quantitative Comparative Evidence for Scientific Selection


PKC Inhibition Potency: L-threo-Sphingosine vs. D-erythro-Sphingosine in Mixed Micelle Assays

In mixed micelle PKC activity assays, L-threo-sphingosine achieves 50% inhibition at 2.2 mol %, demonstrating moderately greater inhibitory potency than D-erythro-sphingosine, which requires 2.8 mol % for equivalent inhibition [1]. The assay utilized mixed micelles containing phosphatidylserine, diolein, and Triton X-100 with purified PKC .

Protein Kinase C inhibition Signal transduction Lipid enzymology

Sphingosine Kinase Substrate Specificity: Threo-Isomers as Competitive Inhibitors vs. Erythro-Isomers as Substrates

Rat brain microsomal sphingosine kinase is stereospecific for erythro-enantiomers of sphingosine and dihydrosphingosine as substrates [1]. In contrast, neither of the threo-enantiomers (L-threo-sphingosine or D-threo-sphingosine) are phosphorylated in this system; instead, both act as competitive inhibitors of sphingosine kinase activity [1]. The threo-isomers are not appreciably phosphorylated in vivo, while erythro-isomers are efficiently phosphorylated to S1P [2].

Sphingosine kinase S1P signaling Enzyme inhibition

Cellular Proliferation and DNA Synthesis: L-threo-Sphingosine Lacks Mitogenic Activity of D-erythro-Sphingosine

In Swiss 3T3 fibroblasts, D-(+)-erythro-sphingosine stereoisomers (cis and trans) stimulated DNA synthesis, whereas L-(-)-threo-sphingosine (cis or trans) had no effect on DNA synthesis [1]. The study measured [3H]thymidine incorporation as a readout of cellular proliferation [1].

Cell proliferation DNA synthesis Mitogenic signaling

Serine Palmitoyltransferase (SPT) Activity: Differential Regulation by L-threo-Sphingosine vs. D-erythro-Sphingosine

In primary cultured cerebellar cells, addition of L-threo-sphingosine C-18 does not decrease serine palmitoyltransferase (SPT) activity, the rate-limiting enzyme in de novo ceramide biosynthesis [1]. Under identical conditions, D-erythro-sphingosine inhibits SPT activity [1].

Ceramide biosynthesis Sphingolipid metabolism SPT regulation

Intracellular Calcium Mobilization: L-threo-Sphingosine Fails to Release Calcium from Internal Stores

Both D-(+)-erythro- and L-(-)-threo-sphingosine isomers induced similar increases in phosphatidic acid and identical decreases in phosphatidylcholine levels, indicating comparable phospholipase D activation [1]. However, only the D-(+)-erythro-stereoisomers (cis and trans) were effective in releasing calcium from intracellular stores [1].

Calcium signaling Second messengers Phospholipase D

MAPK Pathway Inhibition and Apoptosis Induction: L-threo-Sphingosine Shows Partial Activity Relative to D-erythro-Sphingosine

In a comparative study across three solid tumor cell lines, D-erythro-sphingosine exhibited the strongest induction of apoptosis and inhibition of MAPK activity among tested compounds [1]. L-threo-sphingosine was partly active in both apoptosis induction and MAPK inhibition, while DL-erythro-dihydrosphingosine showed minimal activity [1].

MAPK inhibition Apoptosis Cancer cell signaling

L-threo-Sphingosine C-18 (CAS 25695-95-8) Optimal Application Scenarios for Scientific and Industrial Procurement


S1P-Independent PKC Signaling Studies

When investigating PKC-mediated signaling pathways that must remain free of S1P-mediated confounding effects, L-threo-sphingosine is the stereoisomer of choice. It inhibits PKC with 50% inhibition at 2.2 mol % (vs. 2.8 mol % for D-erythro-sphingosine) while acting as a competitive sphingosine kinase inhibitor that is not phosphorylated to S1P [1]. This dual property enables clean dissection of PKC-dependent vs. S1P-dependent cellular responses [2].

Stereochemical Control in Sphingosine-1-Phosphate (S1P) Receptor Signaling Experiments

In studies designed to differentiate between direct sphingosine effects and S1P receptor-mediated signaling, L-threo-sphingosine serves as an essential negative control. Unlike D-erythro-sphingosine—which is phosphorylated to S1P and subsequently activates S1P receptors—L-threo-sphingosine is not appreciably phosphorylated in vivo and does not generate S1P . Additionally, it does not stimulate DNA synthesis in Swiss 3T3 fibroblasts, whereas D-erythro-sphingosine is mitogenic [1].

Structure-Activity Relationship (SAR) Studies of Sphingoid Base Pharmacology

For research programs mapping the stereochemical determinants of sphingoid base biological activity, L-threo-sphingosine represents an essential comparator. Its differential activity profile—partly active in apoptosis and MAPK inhibition relative to D-erythro-sphingosine, active in phospholipase D activation but inactive in calcium mobilization, and non-inhibitory toward SPT—provides critical SAR data points [1][2]. Researchers can correlate the (2S,3S) threo configuration with specific gain or loss of function across multiple sphingolipid-regulated pathways.

De Novo Ceramide Synthesis Studies Requiring Intact SPT Activity

In experimental systems where preservation of baseline serine palmitoyltransferase (SPT) activity is required, L-threo-sphingosine is preferred over D-erythro-sphingosine. D-erythro-sphingosine inhibits SPT, the rate-limiting enzyme in de novo ceramide biosynthesis, whereas L-threo-sphingosine does not decrease SPT activity in primary cultured cerebellar cells under identical conditions . This property makes L-threo-sphingosine suitable for studies investigating sphingolipid signaling without the confounding variable of feedback inhibition on ceramide synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Threo-sphingosine, (-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.